

# A Comprehensive Technical Guide to the Physical Properties of Sodium 4-bromobenzenesulfinate Dihydrate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Sodium 4-bromobenzenesulfinate  
Dihydrate

**Cat. No.:** B070765

[Get Quote](#)

**Abstract:** This technical guide provides an in-depth analysis of the essential physical and chemical properties of **Sodium 4-bromobenzenesulfinate Dihydrate** ( $C_6H_4BrNaO_2S \cdot 2H_2O$ ). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We will explore its structural features, thermal stability, solubility, and spectroscopic signature. Furthermore, this guide presents validated, step-by-step protocols for in-house verification of these properties, ensuring scientific rigor and reproducibility. The significance of these physical characteristics is discussed in the context of the compound's application as a versatile synthetic intermediate in modern organic chemistry.

## Introduction: The Role and Relevance of Aryl Sulfinites

**Sodium 4-bromobenzenesulfinate Dihydrate** belongs to the class of aryl sulfinate salts, which are recognized as highly valuable and versatile building blocks in organic synthesis.<sup>[1]</sup> These bench-stable reagents are crucial intermediates for creating a wide array of organosulfur compounds, including sulfones and sulfonamides, which are prominent motifs in many pharmaceutical agents.<sup>[1][2]</sup> The compound's utility is particularly notable in palladium-catalyzed desulfinative cross-coupling reactions, where it serves as an effective arylating agent.<sup>[3][4][5]</sup> Understanding the physical properties of this reagent is not merely an academic

exercise; it is fundamental to its practical application. Properties such as solubility, stability, and purity directly influence reaction kinetics, yield, and the overall efficiency of synthetic methodologies. This guide provides the critical data and analytical frameworks necessary for its effective use in a research and development setting.

## Core Physicochemical Properties

A thorough understanding of a reagent begins with its fundamental physicochemical identifiers. These properties form the basis for its handling, storage, and application in chemical reactions.

## Molecular Structure and Identity

The molecular structure defines the reactivity and physical behavior of the compound. **Sodium 4-bromobenzenesulfinate Dihydrate** is an ionic salt consisting of a sodium cation ( $\text{Na}^+$ ) and a 4-bromobenzenesulfinate anion ( $\text{C}_6\text{H}_4\text{BrSO}_2^-$ ), complexed with two molecules of water of hydration.

Caption: Molecular structure of **Sodium 4-bromobenzenesulfinate Dihydrate**.

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **Sodium 4-bromobenzenesulfinate Dihydrate**. These values are essential for stoichiometric calculations, safety assessments, and experimental design.

| Property          | Value                                                | Source(s) |
|-------------------|------------------------------------------------------|-----------|
| CAS Number        | 175278-64-5                                          | [4][6][7] |
| Molecular Formula | $\text{C}_6\text{H}_8\text{BrNaO}_4\text{S}$         | [6][8]    |
| Molecular Weight  | 279.08 g/mol                                         | [6][8]    |
| Appearance        | White to light yellow crystals or crystalline powder | [9]       |
| Melting Point     | >280°C (Decomposes)                                  | [6]       |
| Solubility        | Soluble in water                                     | [4][6]    |
| Purity            | Typically ≥97%                                       | [4]       |

## Thermal and Solid-State Properties

The behavior of the compound under thermal stress is critical for determining its storage stability and safe handling temperatures during reactions. As a dihydrate, its thermal profile is characterized by dehydration followed by decomposition.

### Thermal Stability

The high melting point reported as  $>280^{\circ}\text{C}$  indicates significant thermal stability of the anhydrous salt core.<sup>[6]</sup> However, the dihydrate form will first undergo dehydration at a lower temperature. The two water molecules are expected to be lost upon heating, a process that can be precisely quantified using thermogravimetric analysis (TGA). The subsequent decomposition of the anhydrous salt at much higher temperatures underscores the robustness of the aryl sulfinate moiety.

The general decomposition pathway for sodium sulfites involves disproportionation into sulfates and sulfides at elevated temperatures, often above  $600^{\circ}\text{C}$ .<sup>[10]</sup> A similar high-temperature decomposition pathway can be anticipated for the anhydrous form of Sodium 4-bromobenzenesulfinate.

### Crystalline Structure

**Sodium 4-bromobenzenesulfinate Dihydrate** exists as a crystalline solid.<sup>[9]</sup> While a specific crystal structure determination for this exact compound is not widely published, analogous hydrated sodium salts provide insight. The crystal lattice is stabilized by ionic interactions between the sodium cations and the sulfinate anions, as well as hydrogen bonding involving the water molecules.<sup>[11][12]</sup> These water molecules typically form bridges, linking cations and anions, which contributes to the overall stability of the crystalline structure. The water content can be precisely determined using Karl Fischer titration, with typical specifications ranging from 9.5% to 15.0%.<sup>[9]</sup>

### Spectroscopic Profile

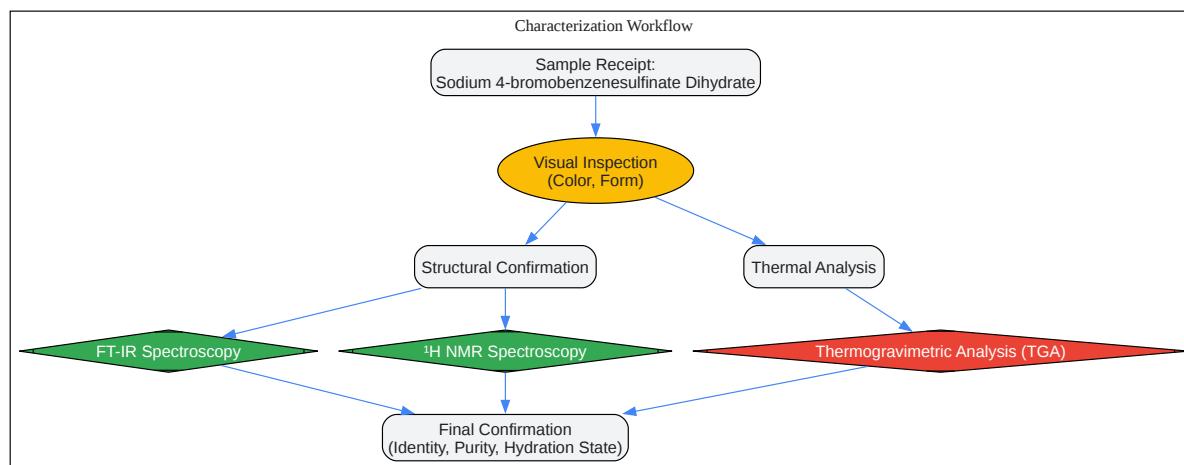
Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a unique fingerprint of the molecule.

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. The spectrum of **Sodium 4-bromobenzenesulfinate Dihydrate** is characterized by several distinct absorption bands.

- O-H Vibrations: A broad absorption band is expected in the region of  $3400\text{-}3550\text{ cm}^{-1}$ , characteristic of the stretching vibrations of the water of hydration.[13]
- S=O Vibrations: The sulfinate group will exhibit strong asymmetric and symmetric stretching vibrations. For related sulfonamides, these S=O stretches appear in the ranges of  $1331\text{-}1391\text{ cm}^{-1}$  (asymmetric) and  $1121\text{-}1149\text{ cm}^{-1}$  (symmetric).[14] Similar strong absorptions are expected for the sulfinate salt.
- Aromatic Ring Vibrations: C-H stretching vibrations on the benzene ring typically appear just above  $3000\text{ cm}^{-1}$ . C=C stretching vibrations within the ring occur in the  $1400\text{-}1600\text{ cm}^{-1}$  region.
- C-Br Vibration: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between  $500$  and  $600\text{ cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy


$^1\text{H}$  NMR spectroscopy is essential for confirming the structure of the aromatic portion of the molecule. In a suitable deuterated solvent such as DMSO-d<sub>6</sub>, the aromatic protons of the 4-bromobenzenesulfinate anion will give rise to a characteristic signal pattern.

- Aromatic Protons: Due to the symmetry of the para-substituted ring, the four aromatic protons are chemically non-equivalent in two sets. They are expected to appear as a pair of doublets (an AA'BB' system) in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfinate group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the bromine atom.

## Experimental Verification Protocols

To ensure the quality and identity of **Sodium 4-bromobenzenesulfinate Dihydrate**, the following experimental protocols are recommended. These procedures are designed to be self-

validating and are based on standard analytical techniques in a research environment.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]

- 2. Synthesis and applications of sodium sulfinates (RSO<sub>2</sub>Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing)  
DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]
- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 6. echemi.com [echemi.com]
- 7. 175278-64-5 CAS MSDS (4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% 10 g | Buy Online [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of sodium thiosulfate dihydrate and comparison to the pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Sodium 4-bromobenzenesulfinate Dihydrate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070765#what-are-the-physical-properties-of-sodium-4-bromobenzenesulfinate-dihydrate]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)